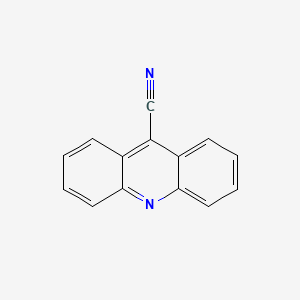

acridine-9-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

acridine-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCDNEFWYPYAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201376 | |

| Record name | 9-Acridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-19-2 | |

| Record name | 9-Acridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acridinecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | acridine-9-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Functionalization of Acridine 9 Carbonitrile

Established Synthetic Routes for Acridine (B1665455) Core Formation

The construction of the acridine nucleus is a pivotal step in the synthesis of acridine-9-carbonitrile. Several named reactions and synthetic approaches have been established for this purpose, each with its own mechanistic nuances and applications.

Bernthsen Acridine Synthesis: Mechanistic Insights and Modern Adaptations

The Bernthsen acridine synthesis, first reported in 1884, is a classical method for the preparation of 9-substituted acridines. youtube.comslideshare.net This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid, typically zinc chloride, at high temperatures. youtube.comwikipedia.org

Mechanistic Insights:

The mechanism of the Bernthsen synthesis is believed to proceed through the following key steps:

Activation of the Carboxylic Acid: The Lewis acid (e.g., ZnCl₂) activates the carboxylic acid, facilitating the formation of an acylium ion or a related reactive acyl species.

Electrophilic Acylation: The diarylamine undergoes electrophilic acylation by the activated carboxylic acid derivative. This Friedel-Crafts type reaction forms an intermediate 2-aminotriarylmethanol or its corresponding ketone.

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the 9,10-dihydroacridine (B10567) derivative.

Aromatization: The final step involves the aromatization of the dihydroacridine intermediate to yield the stable, fully aromatic 9-substituted acridine.

The traditional Bernthsen reaction often requires harsh conditions, including high temperatures (200-270 °C) and prolonged reaction times, which can lead to lower yields and limited functional group tolerance. wikipedia.orgyoutube.com

Modern Adaptations:

To address the limitations of the classical Bernthsen synthesis, several modern adaptations have been developed:

Use of Polyphosphoric Acid (PPA): PPA can be used as a condensing agent and solvent, often allowing for lower reaction temperatures compared to zinc chloride, although yields may sometimes be lower. youtube.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Bernthsen reaction. youtube.com This method offers a more energy-efficient and environmentally friendly alternative to conventional heating. youtube.com

Table 1: Comparison of Classical and Modern Bernthsen Synthesis Conditions

| Parameter | Classical Bernthsen Synthesis | Modern Adaptations |

| Catalyst/Reagent | Zinc Chloride | Polyphosphoric Acid, p-Toluenesulfonic acid |

| Energy Source | Conventional Heating | Microwave Irradiation |

| Temperature | 200-270 °C | Lower temperatures or rapid heating |

| Reaction Time | Often several hours | Significantly shorter |

| Yields | Often low to moderate | Generally improved |

Ullmann and Buchwald–Hartwig Cross-Coupling Approaches

Modern cross-coupling reactions, particularly the Ullmann and Buchwald-Hartwig reactions, have become powerful tools for the synthesis of the acridine core, often offering milder reaction conditions and broader substrate scope compared to classical methods. rsc.orgacs.org These reactions are typically employed to construct the diarylamine precursor, which is then cyclized to form the acridine ring.

Ullmann Condensation:

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org In the context of acridine synthesis, this reaction is frequently used to couple an o-halobenzoic acid with an aniline (B41778) derivative to form an N-phenylanthranilic acid. rsc.org This intermediate can then be cyclized, often using a dehydrating agent like polyphosphoric acid or phosphorus oxychloride (POCl₃), to yield an acridone (B373769), which can be further converted to the corresponding acridine. rsc.orgpharmaguideline.com

Buchwald–Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. acs.orgorganic-chemistry.org This reaction has emerged as a highly versatile and efficient method for the formation of carbon-nitrogen bonds. In acridine synthesis, it provides a powerful alternative to the Ullmann condensation for the preparation of diarylamine precursors. The reaction is known for its high functional group tolerance and generally proceeds under milder conditions than the copper-catalyzed Ullmann reaction. acs.org Recent advancements have led to the development of highly active catalyst systems that can effectively couple a wide range of substrates. acs.org

Friedlander Synthesis and Related Cyclization Strategies

The Friedländer synthesis is a well-established method for the synthesis of quinolines and can be adapted for the formation of the acridine skeleton. ptfarm.plwikipedia.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.net

For acridine synthesis, a common variation involves the reaction of a salt of anthranilic acid with a cyclic ketone, such as cyclohexanone. pharmaguideline.comptfarm.pl For instance, the reaction of the salt of anthranilic acid with cyclohex-2-enone at 120°C has been reported to produce 9-methylacridine. ptfarm.plslideshare.net

The general mechanism of the Friedländer synthesis involves an initial aldol-type condensation followed by cyclization and dehydration to form the heterocyclic ring system. wikipedia.org

Condensation Reactions with o-Halobenzoic Acids and Diphenylamines

The condensation of o-halobenzoic acids with diphenylamines is a key strategy that often utilizes the principles of the Ullmann condensation. As previously mentioned, this approach leads to the formation of N-phenylanthranilic acid derivatives. rsc.orgpharmaguideline.com The subsequent cyclization of these intermediates is a crucial step in forming the acridine or acridone core.

For example, the reaction of o-chlorobenzoic acid with aniline yields diphenylamine-2-carboxylic acid. pharmaguideline.com This intermediate can then be treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to effect cyclization and afford 9-chloroacridine (B74977). pharmaguideline.com This 9-chloroacridine is a versatile intermediate for the synthesis of various 9-substituted acridines, including this compound.

Targeted Synthesis of 9-Substituted Acridines and this compound

The functionalization of the acridine core, particularly at the C9 position, is crucial for modulating its chemical and physical properties.

Introduction of the Nitrile Group at the C9 Position

The C9 position of the acridine ring is electronically deficient and therefore susceptible to nucleophilic attack. pharmaguideline.com This reactivity is exploited for the introduction of the nitrile group. A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a 9-haloacridine, typically 9-chloroacridine, with a cyanide salt.

The reaction of 9-chloroacridine with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), leads to the displacement of the chloride ion by the cyanide ion, yielding this compound. This transformation is a standard method for introducing a nitrile group onto a heterocyclic system activated for nucleophilic aromatic substitution.

Palladium-Catalyzed Approaches to 9-Arylacridines via Nitrile Intermediates

The transformation of nitriles into aryl groups via palladium catalysis represents an advanced and less conventional cross-coupling strategy known as decyanative coupling. rsc.orgresearchgate.net In this type of reaction, the cyano group acts as a leaving group, being replaced by an aryl moiety. This contrasts with the more common Suzuki-Miyaura coupling, where an organoboron compound couples with an organohalide. wiley-vch.dersc.orgresearchgate.net

While direct decyanative arylation of this compound is not widely reported, the principle has been demonstrated with other aryl nitriles. The process typically involves the activation of the strong C-CN bond by a transition metal catalyst, such as palladium. rsc.org A more conventional and widely practiced route to 9-arylacridines involves the palladium-catalyzed Suzuki or Negishi cross-coupling of a 9-haloacridine (e.g., 9-chloroacridine) with an appropriate organoboron or organozinc reagent. researchgate.netwiley.com

Subsequently, the synthesis of the this compound precursor itself is often achieved through palladium-catalyzed cyanation of a 9-haloacridine. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. Various cyanide sources can be utilized, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is noted for being non-toxic. organic-chemistry.org

A novel palladium-catalyzed tandem reaction has been developed for synthesizing 9-arylacridines from 2-(arylamino)benzonitrile and arylboronic acids in water. acs.org This process involves the palladium-catalyzed addition of the arylboronic acid to the nitrile group, followed by an intramolecular cyclization to form the acridine core, demonstrating the utility of nitrile intermediates in forming the final arylated acridine product. acs.org

Table 1: Comparison of Palladium-Catalyzed Methods

| Method | Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|---|

| Decyanative Coupling | This compound | Arylating Agent, Pd Catalyst | 9-Arylacridine | Nitrile acts as a leaving group. rsc.org |

| Suzuki Coupling | 9-Haloacridine | Arylboronic Acid, Pd Catalyst, Base | 9-Arylacridine | Standard, high-yield C-C bond formation. wiley-vch.dersc.org |

| Cyanation | 9-Haloacridine | Cyanide Source (e.g., K₄[Fe(CN)₆]), Pd Catalyst | This compound | Synthesis of the nitrile intermediate. organic-chemistry.org |

Direct Functionalization of the Acridine Ring for C9 Substitution

Direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. The C9 position of the acridine ring is particularly susceptible to nucleophilic attack, but direct C-H functionalization offers a more elegant approach. orgsyn.org

A significant advancement in this area is the direct C-H cyanation of arenes using organic photoredox catalysis. nih.govnih.gov This method can be applied to the acridine scaffold to introduce a nitrile group directly at the C9 position. The reaction is typically mediated by an acridinium-based photocatalyst and utilizes a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) under an aerobic atmosphere. nih.gov Research has demonstrated the quantitative conversion of acridine to 9-cyanoacridine using a vanadium-containing heteropoly acid catalyst with TMSCN and molecular oxygen as the terminal oxidant. rsc.org

The proposed mechanism for the photoredox-catalyzed C-H cyanation involves the photo-excited acridinium (B8443388) catalyst oxidizing the arene to form a radical cation. This intermediate then reacts with the cyanide anion. Subsequent steps regenerate the catalyst and yield the final aryl nitrile product. This method proceeds at room temperature under mild conditions and is compatible with a wide range of functional groups. nih.gov

Sustainable and Advanced Synthetic Strategies

The development of synthetic methodologies is increasingly driven by the principles of green chemistry and the need for more efficient and powerful techniques. This section covers microwave-assisted synthesis, green chemistry approaches, and rhodium-catalyzed reactions for constructing the this compound scaffold.

Microwave-Assisted Synthesis of Acridine Derivatives

Microwave-assisted organic synthesis (MAOS) has become an established technique for accelerating chemical reactions. wiley-vch.deorganic-chemistry.organton-paar.com By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often with improved product yields and purities compared to conventional heating methods. wiley-vch.de This is due to the efficient internal heating of the material through direct coupling of microwave energy with molecules possessing a dipole moment. organic-chemistry.org

While a direct microwave-assisted synthesis of this compound is not prominently documented, the synthesis of its key precursors has been significantly improved using this technology. For instance, the synthesis of acridine-9-carboxylic acid from N-phenyl isatin (B1672199) can be achieved in just 10 minutes under microwave irradiation at 160 W. niscpr.res.in This acid can then be converted to the nitrile. Furthermore, microwave irradiation has been successfully employed in the synthesis of various 9-substituted acridines, demonstrating its applicability to reactions at the C9 position. rsc.orgresearchgate.net For example, the reaction of 6,9-dichloro-2-methoxyacridine (B108733) with amines is facilitated by microwave heating. rsc.org These examples underscore the potential for a rapid and efficient microwave-mediated synthesis of this compound from appropriate precursors like 9-chloroacridine and a cyanide source.

Table 2: Microwave-Assisted Synthesis of Acridine Precursors

| Reaction | Starting Materials | Conditions | Time | Product | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid Synthesis | N-phenyl isatin, 10% KOH | 160 W Microwave | 10 min | Acridine-9-carboxylic acid | niscpr.res.in |

| Esterification | Acridine-9-carboxylic acid, Dibromomethane, TEA | 110 °C Microwave | 6 min | Bis(10H-acridine-9-yl-carbonyloxy)methane | niscpr.res.in |

Green Chemistry Approaches in Acridine Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and its derivatives, several green strategies can be employed.

One key approach is the use of environmentally benign solvents, with water being the ideal choice. A palladium-catalyzed protocol for synthesizing 9-arylacridines has been successfully developed in water, showcasing the feasibility of aqueous media for acridine synthesis. acs.org Another strategy is the use of non-toxic reagents. Traditional cyanation methods often rely on highly toxic cyanide sources like KCN or HCN. A greener alternative is the use of potassium ferrocyanide (K₄[Fe(CN)₆]), a stable and less toxic cyanide source, which has been effectively used in palladium-catalyzed cyanations of aryl halides. organic-chemistry.orgscispace.com

Solvent-free, or solid-state, reactions represent another pillar of green chemistry. The Bernthsen reaction for synthesizing 9-substituted acridines has been adapted to a solvent-free procedure under microwave irradiation, using p-toluenesulphonic acid (p-TSA) as a recyclable, water-soluble catalyst. acs.orgrsc.org This method offers significant advantages in terms of reduced waste, energy consumption, and simplified work-up. researchgate.net The development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, further enhances the sustainability of these synthetic routes. scispace.com

Rhodium-Catalyzed Benzannulation for Poly-substituted Acridines

Advanced strategies for constructing complex molecular scaffolds include transition metal-catalyzed annulation reactions. Rhodium-catalyzed benzannulation has emerged as a powerful method for the synthesis of poly-substituted acridine derivatives. nih.govresearchgate.net This methodology typically involves the reaction of a quinoline (B57606) intermediate, substituted with an internal alkyne, which undergoes a rhodium-catalyzed benzannulation to form the third aromatic ring of the acridine core. researchgate.net

This synthetic route allows for the construction of highly substituted and complex acridine structures that might be difficult to access through classical methods. nih.govresearchgate.net The starting quinoline derivatives can often be prepared from commercially available materials through a sequence of high-yielding steps. researchgate.net While this method builds the acridine scaffold rather than directly functionalizing it to this compound, it represents a state-of-the-art approach to the core structure, which can then undergo further modification at the C9 position to install the nitrile group. The versatility of this method allows for the introduction of various substituents on the acridine rings, providing access to a diverse library of acridine compounds. researchgate.netvulcanchem.com

Theoretical and Computational Chemistry of Acridine 9 Carbonitrile

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are powerful tools for elucidating the ground-state properties of molecules like acridine-9-carbonitrile. These calculations offer a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a standard method for calculating the ground-state properties of organic molecules due to its balance of accuracy and computational cost. ohio-state.edu For acridine (B1665455) derivatives, the B3LYP functional is a commonly employed method for such calculations. researchgate.netarxiv.org These studies typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of various electronic properties.

DFT calculations can provide precise information on bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the acridine ring system is a key feature, although slight distortions can occur upon substitution. The cyano group at the 9-position is a strong electron-withdrawing group, which influences the geometry and electronic structure of the entire molecule. The carbon-nitrogen triple bond of the nitrile and its bond to the acridine ring are of particular interest in these calculations.

| Property | Calculated Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| C9-CN Bond Length | Value | Å |

| C≡N Bond Length | Value | Å |

| Acridine Ring Planarity | Value | Degrees |

Note: The values in this table are representative and would be obtained from specific DFT calculations on this compound.

HOMO-LUMO Energy Gap Analysis and its Implications

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its reactivity. nih.gov

In this compound, the HOMO is typically a π-orbital distributed over the acridine ring system, while the LUMO is a π*-orbital with significant contribution from the electron-withdrawing cyano group. The presence of the nitrile group at the 9-position is expected to lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to the parent acridine molecule. This smaller energy gap is consistent with the observed absorption of light at longer wavelengths. The HOMO-LUMO gap is a key factor in determining the color and photophysical properties of the molecule. youtube.com A smaller gap generally implies that less energy is required to excite the molecule, shifting its absorption spectrum to the red.

| Molecular Orbital | Energy Level (eV) | Implication |

| HOMO | Value | Electron-donating ability |

| LUMO | Value | Electron-accepting ability |

| HOMO-LUMO Gap | Calculated Difference | Electronic transition energy, reactivity |

Note: The values in this table are illustrative and would be derived from quantum chemical calculations. The HOMO-LUMO gap can be tuned by introducing different substituent groups. nih.gov

Charge Density Distribution and Basicity Considerations

The charge density distribution within a molecule provides insight into its reactivity and intermolecular interactions. In acridine, the nitrogen atom in the heterocyclic ring confers basic properties to the molecule, with a ground state pKa of 5.1, similar to pyridine. wikipedia.org However, the introduction of a strong electron-withdrawing cyano group at the 9-position significantly alters the charge distribution.

The nitrile group pulls electron density away from the acridine ring, and particularly from the nitrogen atom. This reduction in electron density at the nitrogen atom leads to a decrease in its basicity compared to the unsubstituted acridine. Theoretical calculations of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can quantify this effect. rsc.org These maps highlight the electron-rich and electron-poor regions of the molecule, providing a guide to its sites of electrophilic and nucleophilic attack.

Excited State Dynamics and Photophysical Theory

The behavior of this compound upon absorption of light is governed by its excited-state dynamics. Theoretical methods are indispensable for understanding the complex processes that occur in the electronically excited state.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. ohio-state.eduresearchgate.netbenasque.org It is widely used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. These calculated energies can be directly compared with experimental absorption spectra. nih.gov

For this compound, TD-DFT calculations can predict the energies and characteristics of the low-lying singlet and triplet excited states. ua.es This information is crucial for understanding the molecule's fluorescence and phosphorescence properties. The calculations can also reveal the nature of the electronic transitions, for instance, whether they are localized on the acridine ring or involve charge transfer from the ring to the cyano group.

| Excited State | Excitation Energy (eV) | Oscillator Strength | Nature of Transition |

| S1 | Value | Value | π → π* / ICT |

| S2 | Value | Value | π → π |

| T1 | Value | 0 | π → π / ICT |

Note: The values and transition characters in this table are representative and would be the output of TD-DFT calculations. The oscillator strength indicates the probability of a given electronic transition.

Twisted Intramolecular Charge Transfer (TICT) States

Molecules that contain both an electron-donating and an electron-accepting group linked by a single bond can exhibit a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). rsc.orgsemanticscholar.org Upon photoexcitation, these molecules can undergo a conformational change, typically a rotation around the single bond connecting the donor and acceptor moieties. This twisting leads to a highly polar, charge-separated excited state, the TICT state. nih.gov

This compound is a prime candidate for TICT formation, with the acridine ring acting as the electron donor and the cyano group as the electron acceptor. In the excited state, rotation around the C9-CN bond can lead to the formation of a TICT state. A key characteristic of TICT states is their sensitivity to the solvent environment; the highly polar TICT state is stabilized by polar solvents, which can lead to a large Stokes shift and dual fluorescence (emission from both the locally excited state and the TICT state). researchgate.net Theoretical calculations can model the potential energy surface of the excited state as a function of the torsional angle, providing evidence for the existence of a low-energy TICT minimum. nih.gov

Natural Transition Orbital Analysis and Excitation Energy Decomposition

Theoretical analysis of electronic transitions in complex molecules like this compound benefits immensely from advanced computational techniques. When methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict excited states, the resulting transitions are often described as a complex linear combination of many one-electron excitations between canonical molecular orbitals. This can make a chemically intuitive interpretation difficult. joaquinbarroso.com

Natural Transition Orbital (NTO) analysis simplifies this picture by transforming the canonical molecular orbitals into a compact set of "hole" and "particle" orbitals that represent the dominant character of an electronic excitation. joaquinbarroso.comrsc.org This method provides a clearer, more intuitive representation of the transition density matrix, which is particularly useful for molecules with delocalized chromophores. joaquinbarroso.com For a given excited state, the analysis ideally yields a single pair of hole-particle NTOs, which can be visualized to understand the nature of the transition (e.g., local excitation, charge-transfer). In cases where a single transition is not dominant, NTO analysis still provides the most compact and clear representation possible. joaquinbarroso.com While specific NTO analyses for this compound are not prevalent in the literature, studies on other complex organic systems demonstrate the utility of this approach. For instance, NTO analysis has been used to characterize metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand charge transfer (ILCT) states in metal complexes and to elucidate the nature of absorption processes in fluorescent probes. rsc.org

Energy Decomposition Analysis (EDA) is another powerful tool used to understand intermolecular interactions by breaking down the total interaction energy into physically meaningful components. rsc.org A typical EDA scheme partitions the interaction energy into contributions from electrostatic interactions, Pauli repulsion (steric effects), and orbital interactions (covalent bonding). An adiabatic EDA approach further refines this by calculating these energy components at optimized geometries on different potential energy surfaces, revealing how each physical effect influences molecular structure and properties. rsc.org This method can unravel how polarization and charge transfer modulate changes in molecular properties induced by intermolecular interactions. rsc.org For this compound, EDA could be employed to quantify the nature of its interactions with biological targets or solvent molecules, although specific published applications are scarce.

Molecular Modeling and Simulation Approaches

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions at an atomic level. For acridine derivatives, MD simulations have been instrumental in understanding their interactions with biological macromolecules like DNA and proteins.

Unrestrained MD simulations in explicit solvent have been used to explore the structure of diacridine-DNA complexes. These studies revealed that acridine dimers linked by a chain of six or more methylene (B1212753) units are capable of forming stable bisintercalated complexes, where both acridine rings insert between DNA base pairs, spanning two base pairs without violating the neighbor exclusion principle. This demonstrates the power of MD in assessing the conformational feasibility of ligand-binding modes.

In the context of protein-ligand interactions, MD simulations have been performed on complexes of acridine derivatives with their enzyme targets. For example, a simulation of a 9-phosphorylacridine derivative bound to butyrylcholinesterase (BChE) showed that the ligand reoriented within the active site during the simulation, highlighting the dynamic nature of the binding. Standard analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are typically employed in these studies to evaluate the stability of the protein-ligand complex over time.

MD simulations have also been used to study the adsorption and interaction of acridines with non-biological materials. One study showed that amino-acridine has a significant binding energy with an iron surface, indicating its potential as a corrosion inhibitor. These examples underscore the versatility of MD simulations in elucidating the conformational landscape and interaction dynamics of this compound and its analogs in various environments.

Molecular Docking for Ligand-Receptor Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict the binding of ligands to protein or nucleic acid targets. Numerous docking studies have been performed on 9-substituted acridine derivatives to elucidate their binding mechanisms and guide the design of new therapeutic agents. nih.gov

These studies have targeted a wide range of biological receptors, including enzymes and DNA. For instance, various 9-anilinoacridine (B1211779) derivatives have been docked into the active sites of enzymes like Topoisomerase II, the SARS-CoV-2 main protease, and cholinesterases. The primary goal is to identify key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex.

In a notable study, oxazine-substituted 9-anilinoacridines were docked against the SARS-CoV-2 main protease (PDB ID: 5R82). The results identified several residues crucial for binding, including THR25, HIE41, MET49, ASN142, and GLN189. The binding affinity is often quantified by a scoring function, such as the Glide score (G-score), with more negative values indicating stronger predicted binding. Post-docking analyses like Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are frequently used to refine the binding free energy calculations.

Similarly, docking studies of acridine derivatives with DNA have been performed to understand their mechanism as intercalating agents. These studies often use programs like AutoDock Vina and target a dsDNA octamer to predict the most stable binding pose and calculate the binding free energy. The insights gained from these docking studies are invaluable for structure-activity relationship (SAR) analysis and for the rational design of new, more potent inhibitors.

Table 1: Examples of Molecular Docking Studies on 9-Substituted Acridine Derivatives

| Ligand Class | Target Protein/Receptor | Key Interacting Residues/Interactions | Software/Methodology Used |

| Oxazine-substituted 9-anilinoacridines | SARS-CoV-2 Main Protease (5R82) | THR25, HIE41, MET49, ASN142, GLN189 | Schrodinger (Glide, Prime MM-GBSA) |

| N-Phenyl pyrazole-substituted 9-anilinoacridines | Topoisomerase II (1ZXM) | Glide scores ranged from -5.58 to -7.78. | Schrodinger (Glide, QikProp) |

| 9-Phosphorylacridines | Acetylcholinesterase (AChE) | Interaction with PAS residues (e.g., Tyr332, Asp70 in BChE). | AutoDock4, GAMESS (for ligand optimization) |

| Isoxazole-substituted 9-anilinoacridines | dsDNA | Intercalation, prediction of binding free energy. | AutoDock Vina 4.0 |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Computational Prediction of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential tools in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. The general principle involves finding a statistical relationship between calculated molecular descriptors and an experimental activity. nih.gov

Several QSAR studies have been conducted on acridine derivatives to model activities such as antitumor efficacy and DNA binding affinity. These studies employ a wide range of descriptors that encode topological, physicochemical, and electronic properties of the molecules.

For example, a QSAR study on the DNA binding affinity of phenylamino-acridine derivatives demonstrated that a combination of descriptors leads to statistically significant models. The descriptors used included:

Physicochemical parameters: Molar Refractivity (MR).

Topological indices: Molecular Volume (MV) and Information Index on Distance of order 3 (I3).

One of the derived multiparametric models was: logK = 0.0387 (± 0.004) MR + 0.2056 (±0.0739) I3 + 1.3645 (n = 21, r = 0.928, Se = 0.1312)

This equation shows that both steric (MR) and topological (I3) features are important for the DNA binding of these compounds.

Another QSAR study on antitumor imidazoacridinone derivatives found that lipophilicity, measured by the capacity factor (log k'), was a significant determinant of cytotoxicity, but only for a specific subset of 8-hydroxy analogues. This highlights that the influence of a particular descriptor can be highly dependent on other structural features. Electronic properties, derived from UV and NMR spectra, were also found to be influential. These models provide a framework for predicting the chemical behavior and biological activity of new acridine derivatives, including this compound, by calculating the relevant descriptors for the target molecule.

Table 2: Selected Descriptors and Models from QSAR Studies of Acridine Derivatives

| Study Subject | Activity Modeled | Key Descriptors Used | Example Model Statistics (r: correlation coefficient) |

| Phenylamino-acridines | DNA Binding Affinity (logK) | Molar Refractivity (MR), Molecular Volume (MV), Topological Indices (I3, IDS) | r = 0.928 - 0.940 for biparametric models |

| Antitumor Imidazoacridinones | Cytotoxicity (pEC50), Antileukemic Potency (pOD) | Lipophilicity (log k'), Electronic parameters (from UV/NMR), Steric descriptors (Topological indices) | High correlation (R=0.92) between pOD and pEC50. Lipophilicity was significant only for 8-hydroxy analogs. |

Tautomerism and Conformational Preferences: Theoretical Investigations

Tautomerism, the interconversion of structural isomers through proton migration, is a critical factor influencing the physicochemical and biological properties of heterocyclic compounds. chemrxiv.org For acridine derivatives, the most studied form of tautomerism is the amino-imino equilibrium in 9-aminoacridines. nih.govresearchgate.net Theoretical calculations, often using Density Functional Theory (DFT), have shown that these compounds can exist as either the amino tautomer or the imino tautomer, with the equilibrium being sensitive to solvent polarity and substitution patterns. nih.gov In some cases, the imino form is preferred in the ground state, while the amino form becomes more stable in the first excited state. nih.gov

However, this compound lacks an exocyclic amino group and therefore does not exhibit this specific type of tautomerism. The relevant tautomerism for the parent acridine scaffold is prototropic tautomerism involving the ring nitrogen atom (N10). This leads to an equilibrium between the standard acridine form and its N(10)-H tautomer, acridan. The stability of these forms is heavily influenced by the nature of the substituent at the C9 position. An electron-withdrawing group like the nitrile (-CN) at C9 would be expected to significantly influence the electron density of the heterocyclic system and thus the tautomeric preference, although specific theoretical studies on this compound tautomerism are not widely documented. It has been noted that the ability of the acridine nitrogen to act as a proton acceptor or donor can radically affect the molecule's binding properties. researchgate.net

Theoretical investigations also shed light on conformational preferences. In studies of 9-substituted aminoacridines, ab initio calculations have analyzed bond orders, bond dissociation energies, and conformational energies. nih.gov These studies revealed that steric effects from bulky substituents on the exocyclic nitrogen can force the C9-N bond into a conformation that diminishes electronic delocalization across the bond, which can in turn affect the molecule's stability and reactivity. nih.gov For this compound, the cyano group is linear and sterically less demanding than, for example, a tertiary amine. Therefore, significant steric hindrance forcing the C9-C(N) bond out of the plane of the acridine ring is less likely. Its strong electron-withdrawing nature, however, would be the dominant factor in modulating the electronic properties and intermolecular interaction potential of the molecule.

Structure Reactivity and Structure Function Relationships in Acridine 9 Carbonitrile Research

Influence of Substituents on Acridine (B1665455) Reactivity and Electronic Properties

The reactivity of the acridine ring is significantly influenced by the nature and position of its substituents. The acridine nucleus is an electron-deficient system, a characteristic that is enhanced by the presence of the nitrogen atom in the central ring. This inherent electron deficiency makes position 9 particularly susceptible to nucleophilic attack. thieme-connect.comnumberanalytics.com The introduction of various substituent groups onto the acridine scaffold can either amplify or diminish this reactivity and modulate the electronic properties of the molecule.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert profound effects on the electronic distribution within the acridine ring system. For instance, the presence of an electron-donating group on the acridine ring can increase the electron density, potentially decreasing the electrophilicity of the C9 position. Conversely, an electron-withdrawing group will further decrease the electron density, making the C9 position even more reactive towards nucleophiles. thieme-connect.comresearchgate.net

Computational studies, often employing density functional theory (DFT), have been instrumental in quantifying these substituent effects. These studies correlate geometric parameters and reaction energies, providing a rational basis for designing acridine derivatives with specific reactivity. researchgate.net The electronic effects of substituents have been shown to alter the binding site of acridine derivatives in biological contexts, while hydrophobicity influences the molecule's ability to access the active site. researchgate.net

The strategic placement of substituents can also direct the regioselectivity of chemical reactions. For example, substitution on the C2 position by an electron-donating group can enhance the regioselectivity of electrophilic substitution at the C1 position. thieme-connect.com The interplay between the electronic nature of substituents and the solvent environment is also a critical factor that can significantly influence reaction barriers. researchgate.net

Table 1: Influence of Substituent Position on Acridine Reactivity

| Substituent Position | Influence on Reactivity | Example Reaction |

| Position 9 | Highly electrophilic, prone to nucleophilic attack. thieme-connect.com | Carboxylation via reaction with potassium cyanide. thieme-connect.com |

| Position 10 (Nitrogen) | Protonation or alkylation modulates reactivity at position 9. thieme-connect.com | N-methylation with methyl iodide. |

| Positions 2 & 7 | Preferred sites for electrophilic substitution. numberanalytics.comnih.gov | Electrophilic attack by nitronium ions. numberanalytics.com |

| Positions 4 & 5 | Functionalization can be influenced by N-alkylation or protonation. thieme-connect.com | Regiospecific functionalization. |

Role of the Nitrile Group in Modulating Reactivity and Electronic Structure

The nitrile (cyano) group at the 9-position of the acridine ring is a powerful electron-withdrawing substituent that profoundly influences the molecule's reactivity and electronic landscape. vulcanchem.com The linear geometry of the nitrile group, with its sp-hybridized carbon triply bonded to a highly electronegative nitrogen atom, creates a significant dipole moment and renders the carbon atom electrophilic. nih.gov

The strong electron-withdrawing nature of the nitrile group enhances the electrophilicity of the C9 carbon of the acridine ring, making it more susceptible to nucleophilic attack. vulcanchem.com This increased reactivity can be harnessed in various chemical transformations. For instance, the nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid, providing a synthetic route to acridine-9-carboxylic acid. thieme-connect.comlibretexts.org

From an electronic standpoint, the nitrile group's ability to withdraw electron density via both inductive and resonance effects significantly alters the electron distribution across the entire acridine system. This modulation of the electronic structure can be observed through spectroscopic techniques and rationalized by computational methods. The presence of the cyano group can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's absorption and emission properties. researchgate.net

The reactivity of the nitrile group itself can also be a focal point for chemical modifications. For example, it can participate in cycloaddition reactions, further expanding the chemical space of acridine derivatives. The inherent properties of the nitrile group make it an attractive feature in the design of covalent inhibitors, where its reactivity can be finely tuned by the electronic environment of the acridine scaffold. nih.gov

Structure-Activity Relationships (SAR) for Chemical Inhibition Mechanisms and Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like acridine-9-carbonitrile relates to its biological or chemical activity. For acridine derivatives, SAR analyses have been crucial in the development of compounds with a wide range of applications, including as anticancer agents and enzyme inhibitors. researchgate.netrsc.orgmdpi.com

The correlation between the structural features of acridine derivatives and their reactivity profiles is a well-established principle. The electronic effects of substituents, as discussed earlier, directly impact the molecule's ability to interact with biological targets. For instance, in the context of enzyme inhibition, the presence of specific functional groups can lead to enhanced binding affinity or covalent modification of the target protein.

SAR studies on 9-aminoacridine (B1665356) derivatives have shown that the nature of the substituent on the amino group significantly affects their rate of hydrolysis and, by extension, their stability and potential for biological activity. nih.gov Steric effects also play a crucial role; bulky substituents can hinder the approach of a reactant or prevent the molecule from adopting the optimal conformation for binding to a target. acs.org

Table 2: Structure-Activity Relationship Highlights for Acridine Derivatives

| Structural Feature | Impact on Activity | Example |

| Planar Acridine Ring | DNA intercalation. nih.gov | Inhibition of topoisomerase enzymes. rsc.org |

| Substituents at C9 | Modulates binding affinity and reactivity. researchgate.net | 9-anilinoacridines with antitumor activity. researchgate.net |

| Substituents on Side Chains | Influences solubility and cell permeability. | Amino-substituted derivatives with improved bioavailability. |

| Electron-donating/withdrawing groups | Affects electronic properties and interaction with targets. researchgate.net | Enhanced activity of derivatives with specific electronic profiles. rsc.org |

The design of this compound derivatives with tailored reactivity profiles is guided by several key principles. The primary approach involves the strategic placement of functional groups to fine-tune the electronic and steric properties of the molecule.

One of the main strategies is to modify the substituents on the acridine ring to control the electrophilicity of the C9 position. This can be achieved by introducing either electron-donating or electron-withdrawing groups at various positions on the ring system. thieme-connect.comresearchgate.net Another important design principle is the modification of the nitrile group itself or its replacement with other functional groups to alter the molecule's reactivity and interaction with specific targets.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are invaluable tools in this design process. acs.org These methods allow for the prediction of how different structural modifications will affect the molecule's properties, thereby guiding the synthesis of new compounds with enhanced activity and selectivity. The development of synthetic methodologies that allow for the direct and regioselective functionalization of the acridine ring is also crucial for expanding the diversity of accessible structures. thieme-connect.com

Intermolecular Interactions and Supramolecular Assembly

The behavior of this compound in the condensed phase is governed by a variety of non-covalent intermolecular interactions, which dictate its crystal packing and supramolecular assembly. bbau.ac.inajbls.comresearchgate.netlu.senih.gov These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

The planar aromatic system of the acridine ring makes it highly susceptible to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align to form stable aggregates. scbt.com These interactions are a dominant force in the crystal packing of many acridine derivatives and play a significant role in their solid-state properties.

Hydrogen bonding is a critical intermolecular force that influences the structure and properties of this compound in both the solid state and in solution. rsc.orgresearchgate.netijcm.ir While this compound itself does not possess a classic hydrogen bond donor, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

In the presence of suitable hydrogen bond donors, such as protic solvents or other functional groups within a co-crystal, the nitrile nitrogen can participate in hydrogen bonding interactions. These interactions can lead to the formation of well-defined supramolecular structures, such as chains or networks, in the solid state.

In solution, hydrogen bonding with solvent molecules can affect the solubility and reactivity of this compound. The ability of the nitrile group to accept hydrogen bonds can influence the solvation shell around the molecule and modulate its electronic properties. Spectroscopic techniques, such as FT-IR and NMR, combined with computational studies, are powerful tools for investigating these hydrogen bonding interactions in detail. researchgate.net

Advanced Applications and Research Directions

Materials Science Applications

The compound acridine-9-carbonitrile, along with its derivatives, is under investigation for its utility in the field of organic electronics, stemming from its distinct photophysical and electronic characteristics. nih.govscbt.com These molecules frequently display pronounced fluorescence, and their flat, planar structure is conducive to π-π stacking, a critical factor for efficient charge transport in organic semiconductor materials. nih.govscbt.com Scientific inquiry has revealed that functionalizing the acridine (B1665455) core at the 9-position with a carbonitrile group can alter the molecule's electron affinity and luminescent properties. This makes it a promising candidate for integration into organic light-emitting diodes (OLEDs) and various other optoelectronic devices. nih.govresearchgate.net The nitrile group's electron-withdrawing nature is known to improve the electron-transporting capabilities of the acridine framework. nih.gov Derivatives of pyrimidine-5-carbonitrile, for instance, have been utilized in the fabrication of efficient sky-blue OLEDs. nih.gov

Acridine and its derivatives have demonstrated effectiveness as corrosion inhibitors for metals like mild steel and aluminum, particularly in acidic conditions. rsc.orgnih.govpcbiochemres.com The primary mechanism of this inhibition is the adsorption of the acridine molecules onto the metal surface, which forms a protective barrier against the corrosive environment. rsc.orgpcbiochemres.comelectrochemsci.org The high efficiency of inhibition is associated with the nitrogen atom within the acridine ring and other functional groups, which serve as active sites for adsorption. pcbiochemres.comelectrochemsci.org

Adsorption studies, combining experimental techniques and theoretical calculations, have shown that this process often aligns with the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. rsc.orgresearchgate.net Quantum chemical calculations have provided deeper insights into the interaction, suggesting a mixed-mode adsorption that involves both physisorption (electrostatic attraction) and chemisorption (covalent bonding). rsc.orgelectrochemsci.orgresearchgate.net

| Research Finding | Details | Relevant Sources |

| Inhibition Efficiency | The efficiency of corrosion inhibition generally increases with a higher concentration of the acridine derivative. | nih.gov |

| Adsorption Isotherm | The adsorption process on mild steel surfaces conforms to the Langmuir adsorption isotherm model. | rsc.orgresearchgate.net |

| Adsorption Type | Acridine inhibitors function as mixed-type inhibitors, indicating both physisorption and chemisorption are involved. | rsc.orgelectrochemsci.orgresearchgate.net |

| Protective Film | A stable protective film is formed on the metal surface by the adsorbed inhibitor molecules. | rsc.orgelectrochemsci.orgresearchgate.net |

Chemical Sensing and Probe Development

The acridine scaffold is a highly versatile platform for creating fluorescent probes, especially when modified at the 9-position. nih.govrsc.org These probes are engineered to detect specific analytes, including metal ions, anions, and biologically significant molecules, by exhibiting changes in their fluorescence. jchps.commdpi.comrsc.org The fundamental design often involves connecting the acridine fluorophore to a recognition moiety that selectively binds to the target analyte. mdpi.comrsc.orgthieme-connect.com

The operational mechanisms of these probes are diverse and can include:

Photoinduced Electron Transfer (PET): In the absence of the target analyte, the probe's fluorescence is quenched. Binding of the analyte disrupts this quenching process, resulting in a "turn-on" fluorescent signal.

Intramolecular Charge Transfer (ICT): Analyte binding can modify the electronic structure of the probe, causing a shift in the fluorescence emission wavelength. mdpi.com

Förster Resonance Energy Transfer (FRET): This mechanism involves energy transfer between a donor and an acceptor fluorophore. The presence of the analyte can alter the distance or orientation between the two, leading to a change in the FRET efficiency and a corresponding change in fluorescence.

The development of chemosensors utilizing the acridine framework is grounded in the principles of molecular recognition and signal transduction. researchgate.netmdpi.com The acridine core supplies the essential photophysical properties for signaling. researchgate.netsemanticscholar.org These chemosensors are designed for high selectivity and sensitivity towards specific analytes. mdpi.combohrium.com The interaction between the chemosensor and the analyte induces a detectable response, most commonly a change in fluorescence intensity or color. mdpi.comnih.gov The development process is a rational one, taking into account the properties of the target analyte and the desired signaling mechanism to create tailored sensing molecules. mdpi.com

Catalysis and Reagents in Organic Synthesis

Acridine derivatives, including this compound, serve dual roles in organic synthesis as both catalysts and specialized reagents. scbt.com Their application as photocatalysts is a significant area of modern synthetic chemistry. ambeed.com The acridine core can be excited by visible light to catalyze a range of organic transformations that are otherwise challenging. nih.gov A notable example is the direct decarboxylative conjugate addition of carboxylic acids, where the excited acridine catalyst facilitates the formation of a carbon-centered radical from an abundant and stable starting material. nih.gov

Beyond catalysis, the acridine scaffold, and particularly derivatives at the 9-position, are employed as reagents for constructing complex molecules. The related compound, acridine-9-carboxylic acid, can be converted into a highly reactive acyl chloride (acridine-9-carbonyl chloride). jlu.edu.cn This intermediate serves as a building block for synthesizing sophisticated chemical tools, such as acridinium (B8443388) esters used as chemiluminescent labels in immunoassays. jlu.edu.cn Similarly, 9-acridinecarbonylimidazole, another derivative of the 9-position, has been developed as a stable reagent for the chemiluminescent detection of hydrogen peroxide, which is useful in quantifying the activity of various enzymes. researchgate.net

Interaction with Biomolecules as Research Tools (Focus on chemical mechanisms)

The defining chemical feature of this compound is its planar, tricyclic aromatic structure, which enables it to interact with biological macromolecules, primarily through non-covalent forces. rsc.orgceon.rs This property has led to its use and the use of its parent class of compounds as research tools to probe biological systems. The dominant chemical mechanisms underlying these applications are DNA intercalation and direct interaction with enzymes. ceon.rs The electron-withdrawing nature of the nitrile group at the 9-position modulates the electronic properties of the heterocyclic system, influencing its binding affinity and reactivity. Upon binding, these molecules can also participate in electron transfer reactions, accepting or donating electrons to or from the biological target, thereby altering its chemical environment and function. nih.gov

The primary chemical mechanism by which this compound and its analogs interact with DNA is intercalation. ceon.rsnih.gov This process involves the insertion of the planar acridine ring system between the stacked base pairs of the DNA double helix. sciepub.com The stability of the resulting complex is derived from favorable π-π stacking interactions between the aromatic system of the acridine and the purine (B94841) and pyrimidine (B1678525) bases of DNA. sciepub.com The interaction is further influenced by the substituents on the acridine ring. The strong electron-withdrawing nitrile (-C≡N) group at the 9-position significantly affects the electron density of the aromatic system, which can modulate the strength and specificity of the binding. Historically, various "cyano-acridines," including derivatives with a nitrile group at the C-9 position, were specifically synthesized to investigate DNA binding mechanisms. researchgate.net

These binding events can be quantified using various biophysical techniques. Competitive dialysis and fluorescence spectroscopy are commonly employed to determine the binding affinities and selectivity of acridine derivatives for different DNA structures, such as canonical duplex DNA versus non-canonical structures like G-quadruplexes. mdpi.comnih.gov Upon intercalation, some acridine derivatives can engage in electron transfer (ET) reactions with the DNA helix, a mechanism that may contribute to their biological effects. nih.gov

Table 1: DNA Binding Properties of Selected Acridine Derivatives (Related to this compound) Data presented for illustrative purposes based on studies of related acridine-9-carboxamide (B1655379) and -carboxylic acid derivatives.

| Acridine Derivative | Target DNA Structure | Binding Affinity (log K) | Primary Binding Mode | Reference |

|---|---|---|---|---|

| Acridine-9-carboxylic acid | Duplex DNA (ds26) | Not specified, but selective interaction shown | Intercalation | mdpi.com |

| 2-(acridine-9-carboxamide)acetic acid | G-quadruplex | ~4-6 | Intercalation / Stacking | nih.gov |

| Acridine Oligomer (Dimer) | G-quadruplex | ~5.5 | Intercalation / Groove Binding | nih.gov |

Acridine derivatives serve as valuable tools for probing the function and structure of various enzymes. The chemical mechanisms of these interactions are diverse and target-specific.

A significant application involves the inhibition of enzymes that process DNA, such as topoisomerases. rsc.orgceon.rs The ability of the acridine moiety to intercalate into the DNA substrate physically obstructs the enzyme, preventing it from binding to or manipulating the DNA strand, thereby inhibiting its catalytic function. ceon.rs

Acridines are also utilized as fluorescent probes to investigate enzyme architecture. For example, specifically designed bis-acridine compounds have been used as molecular "rulers" to map the geometry of binding sites within enzymes like acetylcholinesterase. nih.gov The rigid, well-defined structure of the acridine system allows for precise measurements of intramolecular distances within the enzyme's active or allosteric sites. nih.gov

More complex molecules incorporating the this compound structure have been developed to probe cellular signaling pathways. For instance, a spiro-acridine derivative containing a carbonitrile group was shown to modulate the activity of key signaling enzymes, including Extracellular Signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), through a mechanism involving the generation of reactive oxygen species. researchgate.netmdpi.com

Furthermore, acridine derivatives can be designed as chemical reagents for use in enzyme assays. 9-Acridinecarbonylimidazole, for example, undergoes a chemiluminescent reaction specifically with hydrogen peroxide. researchgate.net This allows it to act as a reporter in assays for enzymes that produce hydrogen peroxide as a byproduct, such as glucose oxidase and alkaline phosphatase, enabling sensitive quantification of their activity. researchgate.net

Table 2: Examples of Acridine Derivatives as Enzyme Probes

| Acridine Derivative Class | Target Enzyme(s) | Mechanism/Application | Reference |

|---|---|---|---|

| General Acridines | Topoisomerase I & II | Inhibition via DNA intercalation, disrupting the DNA-enzyme complex. | rsc.orgceon.rs |

| Bis-9-aminoacridines | Acetylcholinesterase | Probing binding site geometry as a molecular "ruler". | nih.gov |

| Spiro-acridine-carbonitrile (AMTAC-19) | ERK, JNK | Modulation of kinase activity, linked to ROS production. | mdpi.com |

| 9-Acridinecarbonylimidazole | Glucose Oxidase, Alkaline Phosphatase | Reagent for chemiluminescent detection of H₂O₂, enabling enzyme activity measurement. | researchgate.net |

常见问题

Basic: What are the established synthetic methodologies for acridine-9-carbonitrile derivatives?

This compound derivatives are typically synthesized via cyclization or coupling reactions. A common approach involves acid-promoted reactions of isatin derivatives. For example, BF3·Et2O in hexafluoro-2-propanol (HFIP) at 100°C facilitates the formation of 9-substituted acridines, with yields optimized by adjusting Lewis acid equivalents . Alternative methods include Pd- or Rh-catalyzed cross-coupling of aromatic amines or azides . Key steps include:

- Selection of starting materials (e.g., substituted isatins).

- Optimization of solvent polarity (HFIP enhances reaction efficiency).

- Post-reaction purification via column chromatography or recrystallization.

Basic: How are this compound derivatives characterized structurally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- X-ray diffraction : Resolves bond angles and substituent positions (e.g., methyl acridine-9-carboxylate in ) .

- Mass spectrometry (ESI) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies functional groups like nitriles (C≡N stretch ~2200 cm<sup>-1</sup>) .

- NMR : Distinguishes aromatic proton environments and substitution patterns .

Advanced: How can researchers optimize reaction conditions for low-yield this compound syntheses?

Low yields often stem from unstable intermediates or suboptimal catalyst ratios. Methodological adjustments include:

- Solvent screening : Polar aprotic solvents (e.g., HFIP) stabilize reactive intermediates .

- Catalyst titration : Incremental increases in BF3·Et2O (from 1.0 to 5.0 equivalents) improved yields from 10% to 54% in .

- Alternative Lewis acids : Testing Al(OTf)3 or CF3SO3H may enhance efficiency .

Advanced: How should researchers resolve contradictions in reported synthetic yields for acridine derivatives?

Discrepancies often arise from subtle variations in protocol. Strategies include:

- Replicating literature conditions : Ensure identical reagents, temperatures, and catalyst batches.

- Statistical analysis : Compare yield distributions across multiple trials to identify outliers .

- Mechanistic studies : Probe intermediate stability via <sup>13</sup>C NMR or computational modeling to isolate rate-limiting steps .

Advanced: What experimental approaches are used to investigate the photophysical properties of this compound derivatives?

Photophysical studies focus on electronic transitions and quantum yields:

- UV-Vis spectroscopy : Measures absorption maxima (λmax) influenced by substituent electronic effects .

- Fluorescence spectroscopy : Quantifies emission intensity and Stokes shift in varying solvents .

- Time-resolved spectroscopy : Assesses excited-state lifetimes for applications in optoelectronics .

Basic: What biological or material science applications are explored for this compound derivatives?

- Anticancer agents : Acridine derivatives intercalate DNA, disrupting replication .

- Organic semiconductors : Planar aromatic structures enable charge transport in thin-film devices .

- Fluorescent probes : Nitrile groups enhance solubility and tagging efficiency in bioimaging .

Advanced: How to design mechanistic studies for this compound synthesis?

Mechanistic elucidation involves:

- Isotopic labeling : Track carbon/nitrogen origins in intermediates via <sup>15</sup>N or <sup>13</sup>C NMR .

- Kinetic profiling : Monitor reaction progress under varying temperatures to derive activation parameters .

- Computational modeling : DFT calculations predict transition states and electron density maps .

Basic: How to ensure reproducibility in this compound synthesis?

- Detailed protocols : Specify catalyst purity (e.g., BF3·Et2O lot numbers), solvent drying methods, and inert atmosphere use .

- Data transparency : Report yields as mean ± standard deviation across ≥3 trials .

- Reference standards : Include internal controls (e.g., known acridine derivatives) for spectroscopic comparisons .

Advanced: How to validate computational models predicting this compound reactivity?

- Benchmarking : Compare calculated (e.g., DFT-predicted ΔG‡) and experimental activation energies .

- Descriptor validation : Test parameters like iLOGP or XLOGP3 against solubility/partition coefficient data .

- Retrospective analysis : Use published kinetic data to refine force fields or basis sets in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。